4-(1-Methyl-piperidin-4-yl)-butylamine
Description
4-(1-Methyl-piperidin-4-yl)-butylamine is a piperidine derivative featuring a methyl group at the 1-position of the piperidine ring and a butylamine chain at the 4-position. This structure confers unique physicochemical properties, including moderate lipophilicity and basicity due to the tertiary amine in the piperidine ring and the primary amine in the butyl chain.
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
4-(1-methylpiperidin-4-yl)butan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-12-8-5-10(6-9-12)4-2-3-7-11/h10H,2-9,11H2,1H3 |
InChI Key |
FXFFWNHBGBQELL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(1-Methylpiperidin-4-yl)aniline
- Structure : Differs by replacing the butylamine chain with an aromatic aniline group.
- Key Properties :
- Molecular Formula : C₁₂H₁₈N₂ vs. C₁₀H₂₂N₂ (target compound).
- Molecular Weight : 190.29 g/mol vs. ~170.3 g/mol (estimated for target).
- Basicity : The aniline group (pKa ~4.6) is less basic than the aliphatic amine in the target compound (pKa ~10–11), reducing solubility in acidic environments .
- Applications : Likely used in aromatic coupling reactions, contrasting with the target compound’s utility in alkylation or reductive amination.
(1-Benzylpiperidin-4-yl)methanamine
- Structure : Features a benzyl group at the 1-position and a methanamine (shorter chain) at the 4-position.
- Key Properties: Molecular Weight: 204.31 g/mol vs. target compound. Stereochemical Considerations: Derivatives like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine () highlight the role of stereochemistry in biological activity, a factor less explored in the target compound .
N-Ethyl Butylamine
- Structure : A simpler aliphatic amine lacking the piperidine ring.
- Key Properties :
4-[4-(3-Pyridyl)imidazol-1-yl]butylamine
- Structure : Contains a pyridyl-imidazole moiety instead of the methyl-piperidine group.
- Synthesis: Requires multi-step coupling of heterocycles, contrasting with the target compound’s simpler alkylation pathways .
Comparative Data Table
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